molecular formula C12H10N2 B1412782 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole CAS No. 1824572-21-5

1-(4-Ethynylphenyl)-2-methyl-1H-imidazole

Cat. No. B1412782
CAS RN: 1824572-21-5
M. Wt: 182.22 g/mol
InChI Key: NZQZULPSQYKVDG-UHFFFAOYSA-N
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Description

“1-(4-Ethynylphenyl)-2-methyl-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The ethynylphenyl group is a phenyl ring with an ethynyl substituent, which is a carbon-carbon triple bond. The 2-methyl group indicates a methyl substituent on the second carbon of the imidazole ring .


Molecular Structure Analysis

The molecular structure of “1-(4-Ethynylphenyl)-2-methyl-1H-imidazole” would consist of a planar five-membered imidazole ring with a methyl group on the second carbon and a phenyl ring with an ethynyl group on the first carbon .


Chemical Reactions Analysis

Imidazoles are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as N-alkylation, N-acylation, and reactions with electrophiles at the carbon between the two nitrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Ethynylphenyl)-2-methyl-1H-imidazole” are not available due to the lack of specific studies on this compound .

Scientific Research Applications

  • Farnesyl Protein Transferase Inhibition and Antitumor Effects : The compound R115777, which has structural similarities to 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole, has been identified as a potent and selective inhibitor of farnesyl protein transferase. This compound demonstrates significant antitumor effects in vivo after oral administration in mice (Venet, End, & Angibaud, 2003).

  • Selective Histamine H3-Receptor Antagonists : A study on 4-alkynylphenyl ether derivatives of 3-(1H-imidazol-4-yl)propanol, which includes compounds structurally related to 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole, revealed their potential as highly potent and selective H3 antagonists with oral activity and improved brain penetration. These compounds may be useful for therapy of H3-receptor-dependent diseases of the CNS (Krause et al., 1998).

  • Pharmaceutical Intermediate Synthesis : A practical synthetic route was developed for a pharmaceutical intermediate, 1-methyl-4-phenyl-1H-imidazol-2-amine, which is structurally similar to 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole. The synthesis involved cyclisation, hydrolysis, and methylation steps (Zhou et al., 2018).

  • Paramagnetic Conjugated Polymers : Research on polymers derived from poly(4-ethynyl-benzaldehyde) includes poly(2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl-3-oxide), which is related to 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole. These polymers exhibit paramagnetic properties and obey Curie's law, indicating potential applications in materials science (Saf et al., 1992).

  • Inhibitors of Heme Oxygenase : Certain imidazole-dioxolane compounds have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO). These compounds, which include structural analogs of 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole, were found to be highly selective for the HO-1 isozyme (Vlahakis et al., 2006).

  • Corrosion Inhibition in Carbon Steel : A novel imidazoline derivative, structurally similar to 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole, was investigated as a corrosion inhibitor for carbon steel in hydrochloric acid environments. This study demonstrates the potential application of such compounds in corrosion inhibition (Zhang et al., 2015).

Future Directions

The future directions for the study of “1-(4-Ethynylphenyl)-2-methyl-1H-imidazole” could involve exploring its potential biological activities, studying its reactivity in various chemical reactions, and investigating its physical and chemical properties .

properties

IUPAC Name

1-(4-ethynylphenyl)-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-3-11-4-6-12(7-5-11)14-9-8-13-10(14)2/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQZULPSQYKVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethynylphenyl)-2-methyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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